molecular formula C22H23N5O3S B15119198 8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline

8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline

Cat. No.: B15119198
M. Wt: 437.5 g/mol
InChI Key: XDYBIZDKEGNVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and an imidazo[1,2-b]pyridazine moiety. The presence of these functional groups makes it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through condensation reactions, intramolecular cyclizations, and multicomponent reactions . The quinoline core is then introduced through a series of substitution reactions, often involving halogenated quinoline derivatives . The final step involves the sulfonylation of the piperidine ring, which can be achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline involves the inhibition of specific kinases, such as TAK1 kinase. This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, thereby preventing its activation and subsequent signaling pathways . This can lead to the suppression of cell growth and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

8-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline

InChI

InChI=1S/C22H23N5O3S/c1-16-14-27-20(24-16)7-8-21(25-27)30-15-17-9-12-26(13-10-17)31(28,29)19-6-2-4-18-5-3-11-23-22(18)19/h2-8,11,14,17H,9-10,12-13,15H2,1H3

InChI Key

XDYBIZDKEGNVPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.